molecular formula C19H20N4O2 B5635316 4-({2-[1-(2-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine

4-({2-[1-(2-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine

Cat. No. B5635316
M. Wt: 336.4 g/mol
InChI Key: HVDUIBOCNNNRQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions. For instance, the synthesis of 4-[(2-pyridyl)methyl]aminofuran derivatives through a three-component reaction involving imidazo[1,5-a]pyridine carbenes, aldehydes, and dimethyl acetylenedicarboxylate (DMAD) or allenoates has been demonstrated. This reaction proceeds via tandem nucleophilic addition, [3 + 2]-cycloaddition, and ring transformation, typically yielding moderate outcomes (Pan et al., 2010). Similarly, the synthesis of 2-(furan-2-yl)-1(3)H-imidazo[4,5-b]pyridine via Weidenhagen reaction and subsequent reactions to produce isomeric compounds highlights the versatility in synthesizing complex imidazo[1,2-a]pyridine derivatives (El’chaninov et al., 2014).

Molecular Structure Analysis

The molecular structure of related imidazo[1,2-a]pyridine compounds has been characterized using techniques such as X-ray diffraction. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated, revealing insights into molecular geometry, hydrogen bonding, and π-π interactions within the crystal packing (Rodi et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of imidazo[1,2-a]pyridine derivatives can be highlighted by their participation in various chemical reactions. For instance, the aminomethylation of 2-(2-furyl)imidazo[1,2-a]pyridine, which primarily occurs at the 3 position of the imidazopyridine system, showcases the reactivity of such compounds under different conditions (Saldabol et al., 1971).

Physical Properties Analysis

The physical properties of these compounds, including their crystalline structure and interaction forces within the crystals, are crucial for understanding their stability and potential applications. The study of vibrational spectra, X-ray, and molecular structure of imidazo[4,5-b]pyridine derivatives has contributed to a deeper understanding of these aspects (Lorenc et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity and potential for substitution reactions, are essential for the functionalization and further application of these compounds. The facile synthesis of imidazo[4,5-b]pyridines and -pyrazines using a Pd-catalyzed amide coupling reaction illustrates the chemical versatility and potential for generating diverse derivatives (Rosenberg et al., 2012).

Mechanism of Action

The mechanism of action of compounds containing imidazole, pyridine, and piperidine rings can vary widely depending on the specific compound and its biological target. Many of these compounds are used in medicinal chemistry due to their ability to interact with various biological targets .

Safety and Hazards

The safety and hazards associated with a specific compound depend on its structure and properties. For example, pyridine is classified as a flammable liquid and can cause skin and eye irritation .

Future Directions

The future directions in the research of compounds containing imidazole, pyridine, and piperidine rings are vast. These compounds are important scaffolds in medicinal chemistry, and their modification can lead to the development of new drugs with improved properties .

properties

IUPAC Name

furan-2-yl-[4-[1-(pyridin-4-ylmethyl)imidazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c24-19(17-2-1-13-25-17)22-10-5-16(6-11-22)18-21-9-12-23(18)14-15-3-7-20-8-4-15/h1-4,7-9,12-13,16H,5-6,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDUIBOCNNNRQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC=CN2CC3=CC=NC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({2-[1-(2-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine

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